Higher Lipophilicity (LogP 3.10) Versus 2,5-Dichloro Isomer (LogP 3.03) Influences Biphasic Reaction Partitioning
The 2,3-dichloro isomer exhibits a computed LogP of 3.097, which is 0.064 LogP units higher than the 2,5-dichloro isomer (LogP 3.033), representing a measurable increase in lipophilicity . While both values fall within a similar range, a ΔLogP of +0.06 can meaningfully influence the partitioning behavior of the sulfinate anion in biphasic reaction systems such as liquid–liquid extractions or phase-transfer catalysis . The free acid form of the 2,4-dichloro isomer has a reported LogP of 1.69, indicating that the 2,3-isomer's lipophilicity is nearly double that of the 2,4-isomer on a logarithmic scale . For synthetic chemists optimizing reactions in organic–aqueous biphasic media or designing purification protocols, this difference in LogP provides a quantifiable rationale for isomer selection.
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | 2,3-Dichlorobenzenesulfinic acid sodium salt: LogP = 3.097 |
| Comparator Or Baseline | 2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate: LogP = 3.033; 2,4-Dichlorobenzenesulfinic acid (free acid): LogP = 1.69 |
| Quantified Difference | ΔLogP = +0.064 vs. 2,5-isomer; ΔLogP ≈ +1.4 vs. 2,4-isomer (acid form) |
| Conditions | Computed values from chemical databases; experimental validation recommended for specific solvent systems |
Why This Matters
Higher lipophilicity in the 2,3-isomer can improve extraction efficiency in biphasic workups and alter reactivity in phase-transfer-catalyzed reactions relative to less lipophilic isomers.
